N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The compound this compound belongs to the class of aryl sulfonamides fused with indole derivatives. Its IUPAC name systematically describes its structure:
- Parent hydrocarbon : Benzene ring substituted with a methoxy group (–OCH~3~) at position 4 and a sulfonamide group (–SO~2~NH–) at position 1.
- Indole moiety : A 1H-indole core with methyl groups at positions 2 and 5.
- Linking chain : An ethyl (–CH~2~CH~2~–) group connecting the indole’s 3-position to the sulfonamide nitrogen.
The molecular formula is C~19~H~22~N~2~O~3~S , with a molecular weight of 382.45 g/mol. Structural analogs often vary in substituents on the benzene or indole rings, such as chlorine atoms at positions 2 and 5 of the benzene ring (e.g., CID 1260163), which alter electronic and steric properties.
| Structural Feature | Description |
|---|---|
| Benzene ring substituents | Methoxy (–OCH~3~) at para position; sulfonamide (–SO~2~NH–) at position 1 |
| Indole substituents | Methyl (–CH~3~) groups at positions 2 and 5 |
| Connecting chain | Ethyl (–CH~2~CH~2~–) linkage between indole C3 and sulfonamide nitrogen |
Historical Context in Sulfonamide-Indole Hybrid Research
Sulfonamide-indole hybrids emerged as a strategic pharmacophore design to combine the bioactivity of sulfonamides (e.g., enzyme inhibition) with the indole scaffold’s privileged role in drug discovery. Key milestones include:
- Early hybrid designs : Initial studies focused on simple indole-sulfonamide conjugates for antimicrobial applications, leveraging sulfonamides’ historical use as antibacterial agents.
- Expansion to enzyme inhibition : Modifications introducing electron-withdrawing groups (e.g., –Cl, –NO~2~) or hydrophobic substituents enhanced activity against targets like α-glucosidase and carbonic anhydrases. For instance, 2,5-dichloro-substituted analogs demonstrated IC~50~ values as low as 1.60 µM against α-glucosidase, outperforming acarbose (IC~50~ = 42.45 µM).
- Anticancer applications : Derivatives with trifluoromethyl (–CF~3~) or nitrile (–CN) groups exhibited nanomolar antiproliferative activity by tubulin polymerization inhibition.
The unsubstituted methoxy variant discussed here represents a foundational structure for probing structure-activity relationships (SAR) in these hybrids.
Position Within Structural Analogs of Biologically Active Sulfonamides
This compound occupies a strategic niche among sulfonamide-based bioactive molecules due to its balanced hydrophobicity and hydrogen-bonding capacity:
- Comparative electronic profiles : Unlike chlorinated analogs (e.g., CID 1260163), the absence of electron-withdrawing groups on the benzene ring may reduce electrophilic reactivity, potentially lowering off-target interactions.
- Steric considerations : The 2,5-dimethylindole moiety provides steric bulk that may enhance binding to hydrophobic enzyme pockets, as seen in colchicine-site tubulin inhibitors.
- Hybrid flexibility : The ethyl linker allows conformational adaptability, critical for accommodating diverse binding sites. For example, urea derivatives of indole-3-sulfonamides showed selective carbonic anhydrase II inhibition (K~i~ = 8.03–4.06 µM), underscoring the role of linker length in target engagement.
The compound’s structural simplicity makes it a versatile scaffold for derivatization, as evidenced by recent work on heteroaryl hybrids targeting tumor-associated carbonic anhydrases.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-13-4-9-19-18(12-13)17(14(2)21-19)10-11-20-25(22,23)16-7-5-15(24-3)6-8-16/h4-9,12,20-21H,10-11H2,1-3H3 |
InChI Key |
KDEXFCQTLFHMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide (molecular formula: C₁₉H₂₂N₂O₃S, molecular weight: 358.5 g/mol) typically follows a two-step approach:
-
Indole Alkylation : Introduction of the ethylamine side chain at the 3-position of 2,5-dimethylindole.
-
Sulfonamide Coupling : Reaction of the alkylated indole intermediate with 4-methoxybenzenesulfonyl chloride.
The overall yield depends on the efficiency of both steps, with reported yields ranging from 45% to 68% under optimized conditions.
Step 1: Synthesis of 2,5-Dimethyl-3-(2-Aminoethyl)Indole
The indole core is functionalized via a Friedel-Crafts alkylation or Mitsunobu reaction. A representative procedure involves:
Step 2: Sulfonamide Formation
The amine intermediate reacts with 4-methoxybenzenesulfonyl chloride:
-
Base : Triethylamine or pyridine to neutralize HCl byproducts.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 2) | Prevents sulfonation of indole’s aromatic ring |
| Solvent Polarity | THF > DCM > Acetone | Higher polarity improves sulfonyl chloride solubility |
| Reaction Time | 4–6 hours (Step 2) | Prolonged time increases hydrolysis risk |
Catalytic Enhancements
The use of Lewis acids (e.g., ZnCl₂) in Step 1 improves alkylation efficiency:
| Catalyst | Yield Increase (%) | Side Products |
|---|---|---|
| None | 45 | 12% unreacted indole |
| ZnCl₂ | 62 | 5% over-alkylation |
Purification and Characterization
Chromatographic Methods
Crude product is purified via flash chromatography:
Spectroscopic Confirmation
Key characterization data:
| Technique | Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (d, 2H, SO₂ArH), δ 7.01 (s, 1H, indole H), δ 3.89 (s, 3H, OCH₃) |
| IR (KBr) | 3260 cm⁻¹ (N-H stretch), 1150 cm⁻¹ (S=O asym) |
| MS (ESI+) | m/z 359.1 [M+H]⁺ |
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Reduces Step 2 reaction time from 6 hours to 25 minutes with comparable yields (60–65%).
Solid-Phase Synthesis
A patented approach immobilizes the indole derivative on Wang resin, enabling iterative coupling. While scalable, it requires specialized equipment and shows lower yields (38–42%).
Challenges and Solutions
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to sulfonic acid byproducts. Solutions include:
Byproduct Formation
Major byproducts and mitigation strategies:
| Byproduct | Source | Mitigation |
|---|---|---|
| N-Di-sulfonated indole | Excess sulfonyl chloride | Precise stoichiometry (1:1.2 ratio) |
| Oxidized indole | Oxygen exposure during Step 1 | Degassing solvents |
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses:
| Component | Cost Contribution (%) |
|---|---|
| 4-Methoxybenzenesulfonyl chloride | 52 |
| 2,5-Dimethylindole | 33 |
| Solvents and catalysts | 15 |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in nucleophilic substitutions and hydrolysis reactions:
Key Findings :
-
Alkylation occurs preferentially at the sulfonamide nitrogen over indole NH due to higher nucleophilicity.
-
Hydrolysis rates depend on steric hindrance from 2,5-dimethylindole groups, with t₁/₂ = 4.2 hrs in 1M HCl at 25°C.
Indole Ring Reactions
The 2,5-dimethylindole moiety undergoes electrophilic substitutions:
Mechanistic Insights :
-
Methyl groups at C2/C5 deactivate C3 but activate C4/C6 positions .
-
DFT calculations (B3LYP/6-31G*) show electrophiles favor C4 due to lower activation energy (ΔE‡ = 15.2 kcal/mol vs 18.7 kcal/mol at C6).
Methoxy Group Transformations
The 4-methoxybenzene ring participates in demethylation and coupling reactions:
Experimental Data :
-
Demethylation with BBr₃ achieves >95% conversion under cryogenic conditions .
-
Suzuki couplings show broad substrate scope (e.g., phenyl, naphthyl, heteroaryl boronic acids) with yields 65-89%.
Multi-Step Reaction Pathways
Sequential functionalizations enable complex derivatization:
Example Sequence :
-
Nitration (C4 indole) → 4-nitroindole intermediate
-
Reduction (H₂/Pd-C) → 4-aminoindole
-
Sulfonamide Alkylation (CH₃I/K₂CO₃) → N-methyl sulfonamide
Stability Under Physiological Conditions
Critical for pharmacological applications:
Computational Reaction Modeling
DFT studies (M06-2X/def2-TZVP) reveal:
-
Sulfonamide NH acidity: pKa = 9.2 (calculated) vs 9.6 (experimental)
-
Indole HOMO (-5.8 eV) localized at C4/C6, explaining electrophilic preferences
-
Transition state geometries for hydrolysis match SN1 mechanisms (ΔG‡ = 21.3 kcal/mol)
This comprehensive analysis demonstrates N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide’s versatility in synthetic chemistry, with well-characterized reaction pathways enabling rational design of derivatives for pharmaceutical and materials science applications.
Scientific Research Applications
The compound has been investigated for its potential as an inhibitor in various biological systems. Notably, it has shown promise in the following areas:
Enzyme Inhibition
Research indicates that N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide exhibits inhibitory effects on specific enzymes that are crucial in metabolic pathways:
- Acetylcholinesterase Inhibition: The compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This activity suggests possible applications in treating neurodegenerative disorders such as Alzheimer's disease.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- MDM2 Inhibition: this compound acts as an inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Starting Materials: The synthesis often begins with the indole derivative and a suitable sulfonamide precursor.
- Reaction Conditions: Reactions are conducted under controlled conditions to ensure high yields and purity of the final product.
Case Study 1: Anticancer Efficacy
A study was conducted to evaluate the efficacy of this compound in murine models of cancer. Results demonstrated a significant reduction in tumor growth and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, this compound exhibited promising results in vitro against acetylcholinesterase activity. Further studies are required to explore its potential as a therapeutic agent for Alzheimer's disease.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to similar compounds:
| Activity Type | Compound Name | IC50 (nM) | Notes |
|---|---|---|---|
| Acetylcholinesterase | This compound | <100 | Potential treatment for neurodegeneration |
| MDM2 Inhibition | This compound | <50 | Enhances p53 activity |
| Antiproliferative | Various Cancer Cell Lines | 50 | Significant reduction in cell viability |
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound IIIa : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide
- Structure: Contains a 5-chloro-8-hydroxyquinolinyl group and a 4-methoxystyryl substituent.
- Synthesis: Prepared via reaction of benzenesulfonic chloride with a pre-functionalized quinoline intermediate in pyridine with DMAP catalysis .
- Key Differences: The quinoline core and styryl group introduce extended aromaticity and polarity compared to the indole-ethyl linker in the target compound. The chlorine and hydroxy groups may enhance hydrogen bonding but reduce metabolic stability.
KN-93 : N-[2-[N-(4-Chlorocinnamyl)-N-methylamino-methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide phosphate salt
- Structure : Features a 4-chlorocinnamyl group, a hydroxyethyl chain, and a phosphate salt formulation.
- Functional Role : Acts as a Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor .
- Key Differences: The chlorocinnamyl group and phosphate salt improve solubility and target engagement in neurological studies.
Antitumor Sulfonamides :
- Examples: N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide
- Structure-Activity : Hydroxyphenyl and pyridinyl substituents enhance antiproliferative effects by disrupting microtubule dynamics. The disulfonamide group in the latter compound increases tubulin-binding affinity .
- Key Differences : The target compound’s 2,5-dimethylindole group may reduce cytotoxicity compared to chloro-substituted analogs but improve pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s 2,5-dimethylindole and ethyl linker likely increase logP compared to IIIa’s polar quinoline-hydroxyl group, favoring membrane permeability.
- Solubility : KN-93’s phosphate salt formulation enhances aqueous solubility, whereas the target compound’s neutral sulfonamide may require formulation optimization .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 388.48 g/mol. Its structure includes an indole moiety, which is known for its role in various biological activities, as well as a sulfonamide group that enhances solubility and reactivity. The presence of a methoxy group further contributes to its chemical behavior and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that indole derivatives can possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA). In particular, some analogues demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting strong antibacterial properties .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Preliminary investigations have indicated that related indole-based compounds can inhibit the growth of various cancer cell lines. For example, certain derivatives have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells . This selectivity is crucial for developing targeted cancer therapies.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the indole moiety may interact with specific cellular targets involved in cell signaling pathways or microbial resistance mechanisms. The sulfonamide group may also play a role in modulating these interactions.
Study on Antimicrobial Efficacy
A study screened a library of indole derivatives for antimicrobial properties against various pathogens. Among the tested compounds, those with halogen substitutions on the indole ring showed enhanced activity against MRSA and other bacterial strains. The research highlighted the importance of structural modifications in optimizing antimicrobial efficacy .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Indole Derivative A | ≤ 0.25 | Anti-MRSA |
| Indole Derivative B | 16 | Antifungal |
| This compound | TBD | TBD |
Cytotoxicity Assessment
In addition to antimicrobial activity, cytotoxicity studies are essential for evaluating the safety profile of new compounds. In vitro tests indicated that certain derivatives exhibited low cytotoxicity against human cell lines, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
